molecular formula C10H14BrNO2S B1382263 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide CAS No. 1704067-21-9

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

Cat. No.: B1382263
CAS No.: 1704067-21-9
M. Wt: 292.19 g/mol
InChI Key: OWTJHTWHVPBMDA-UHFFFAOYSA-N
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Description

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide is a chemical compound with the molecular formula C11H16BrNO2S and a molecular weight of 322.3 g/mol. It is known for its unique structure, which includes a bromine atom, a sulfonamide group, and multiple methyl groups attached to a benzene ring. This compound has a melting point of 210-214 °C.

Preparation Methods

The synthesis of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide typically involves the bromination of N,N,2,6-tetramethylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N,N,2,6-tetramethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    4-fluoro-N,N,2,6-tetramethylbenzenesulfonamide: Similar structure but with a fluorine atom instead of bromine.

    N,N,2,6-tetramethylbenzenesulfonamide: Lacks the halogen atom, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties.

Properties

IUPAC Name

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7-5-9(11)6-8(2)10(7)15(13,14)12(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTJHTWHVPBMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237012
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-21-9
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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